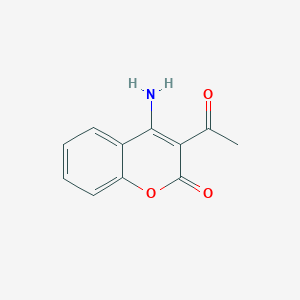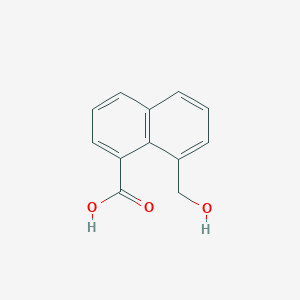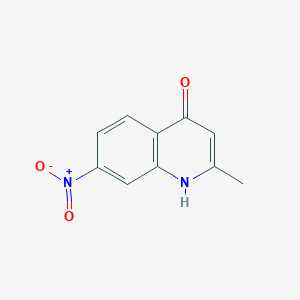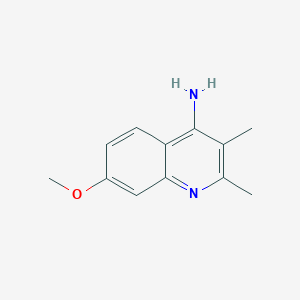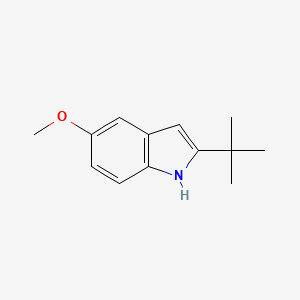![molecular formula C8H8ClN3O B11899465 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position of the pyrrolo[3,2-d]pyrimidine core.
Méthodes De Préparation
The synthesis of 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-chloro-4-methoxy-5-methylpyrimidine with a suitable pyrrole derivative in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group at the 4-position can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex molecules with potential biological activity.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine has found applications in various fields of scientific research:
Medicinal Chemistry: This compound serves as a key intermediate in the synthesis of potential anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibitors, particularly those targeting kinases and other proteins involved in cell signaling pathways.
Chemical Biology: It is used as a probe to investigate the mechanisms of action of various biological processes and to identify potential therapeutic targets.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways that are critical for cancer cell proliferation and survival .
Comparaison Avec Des Composés Similaires
2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives such as:
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine: This compound lacks the methoxy and methyl groups, which may result in different chemical reactivity and biological activity.
2-Methyl-5H-pyrrolo[3,2-d]pyrimidine:
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine: The presence of a bromine atom instead of a methoxy group can significantly alter the compound’s reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H8ClN3O |
|---|---|
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
2-chloro-4-methoxy-5-methylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3O/c1-12-4-3-5-6(12)7(13-2)11-8(9)10-5/h3-4H,1-2H3 |
Clé InChI |
HUPFYZCEEFYEJO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C1C(=NC(=N2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





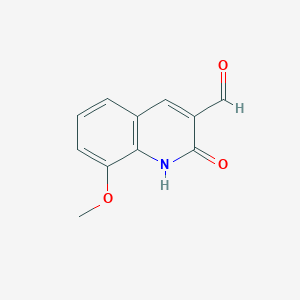
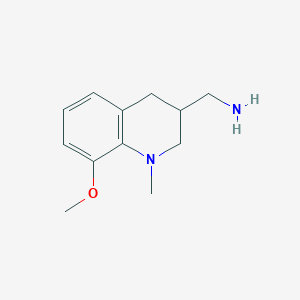
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)


![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)
